molecular formula C21H18N2O4S2 B3311151 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide CAS No. 946242-00-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide

Cat. No.: B3311151
CAS No.: 946242-00-8
M. Wt: 426.5 g/mol
InChI Key: DHJOXSIDNPGAJO-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide features a 2,3-dihydro-1,4-benzodioxin core linked to a thiazole ring via an acetamide bridge. The thiazole moiety is substituted with a 2-oxo-2-phenylethylsulfanyl group, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c24-17(14-4-2-1-3-5-14)13-29-21-23-16(12-28-21)11-20(25)22-15-6-7-18-19(10-15)27-9-8-26-18/h1-7,10,12H,8-9,11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJOXSIDNPGAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide typically begins with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of 10% aqueous sodium carbonate solution. This yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide, which is further reacted with alkyl or aralkyl halides in dimethylformamide (DMF) and lithium hydride as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.

    Substitution: This reaction can replace one functional group with another, which can be useful for creating derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler, more reduced molecule.

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide exhibit various biological activities:

Enzyme Inhibition

Studies have shown that derivatives containing the benzodioxin moiety can inhibit enzymes such as:

  • α-glucosidase : This inhibition is particularly relevant for managing Type 2 Diabetes Mellitus (T2DM) as it helps regulate glucose absorption.
  • Acetylcholinesterase : Inhibitors of this enzyme are crucial in the treatment of Alzheimer's disease (AD), as they can enhance cholinergic transmission in the brain.

Antimicrobial Properties

The thiazole component contributes to antimicrobial activity against various pathogens. Compounds with this structure have been evaluated for their effectiveness against bacteria and fungi, showing promising results in inhibiting growth.

Case Studies

Several studies have explored the applications of similar compounds:

  • Diabetes Management : A study demonstrated that a series of sulfonamide derivatives with benzodioxin structures exhibited significant α-glucosidase inhibitory activity. These findings suggest potential use in T2DM treatment through modulation of carbohydrate metabolism .
  • Neuroprotective Effects : Research on acetylcholinesterase inhibitors has highlighted the role of benzodioxin derivatives in improving cognitive function in models of AD. These compounds showed an ability to cross the blood-brain barrier and exert neuroprotective effects .
  • Antimicrobial Activity : A recent investigation into thiazole-containing compounds revealed their effectiveness against resistant strains of bacteria, suggesting a potential avenue for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. The benzodioxin and thiazole moieties allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antibacterial activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares the N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide backbone with several derivatives, differing primarily in the heterocyclic substituents and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound (Reference) Heterocycle/Substituent Key Structural Differences Reported Biological Activity
Target Compound Thiazole with 2-oxo-2-phenylethylsulfanyl Unique phenylketone-sulfanyl substitution Not reported (hypothesized anti-inflammatory/antimicrobial)
1,3,4-Thiadiazole with 4-methoxybenzyl Thiadiazole core; methoxybenzyl group No activity data provided
(Compound 7l) Sulfonamide with 4-chlorophenyl Sulfonamide linker; chlorophenyl group Antimicrobial (MIC: 8 µg/mL), low hemolysis
Pyrimido[5,4-b]indole with 3-methyl-4-oxo Fused indole-pyrimidine system No activity data provided
1,3,4-Thiadiazole with naphthalenylmethyl Bulky naphthalene substituent No activity data provided

Pharmacological Implications

  • Anti-inflammatory Potential: The 2,3-dihydro-1,4-benzodioxin subunit is associated with anti-inflammatory activity. For example, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid () exhibited potency comparable to Ibuprofen in reducing carrageenan-induced edema . The target compound’s acetamide-thiazole structure may enhance bioavailability or target specificity.
  • Antimicrobial Activity : Compounds with sulfonamide or sulfanyl linkages (e.g., ) demonstrate efficacy against bacterial and fungal strains. The 4-chlorophenylsulfonyl group in ’s Compound 7l contributed to antimicrobial activity, suggesting that electron-withdrawing substituents (e.g., the target’s 2-oxo-2-phenylethyl group) may similarly enhance interactions with microbial enzymes .
  • Conversely, the 4-methoxybenzyl group in may balance lipophilicity with hydrogen-bonding capacity.

Structure-Activity Relationships (SAR)

  • Heterocycle Core: Thiazole (target) vs. thiadiazole () or pyrimidoindole () alters electron distribution and steric bulk, impacting receptor binding. Thiazoles are known for metabolic stability, which may favor the target compound’s pharmacokinetics.
  • Substituent Effects: 2-oxo-2-phenylethylsulfanyl: The ketone group may engage in hydrogen bonding, while the phenyl ring enhances aromatic stacking interactions. 4-chlorophenylsulfonyl (): Enhances antimicrobial activity via halogen bonding and hydrophobic effects.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, particularly its effects on various enzymes and its implications in treating conditions such as Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD).

Synthesis and Characterization

The synthesis of this compound involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various sulfonyl chlorides and bromoacetamides. The final product is characterized using techniques such as proton nuclear magnetic resonance (1H-NMR), infrared spectroscopy (IR), and elemental analysis. The molecular formula is C21H20N2O5SC_{21}H_{20}N_{2}O_{5}S with a molecular weight of approximately 396.465 g/mol .

Enzyme Inhibition Studies

Recent studies have investigated the inhibitory effects of this compound on key enzymes associated with T2DM and AD:

  • α-Glucosidase Inhibition : The compound exhibited weak to moderate inhibitory activity against the α-glucosidase enzyme, which is crucial in carbohydrate metabolism. The IC50 values for the synthesized derivatives ranged from 81.12 μM to 86.31 μM, compared to acarbose (IC50 = 37.38 μM) .
    CompoundIC50 (μM)Activity Level
    7i86.31Moderate
    7k81.12Moderate
    Acarbose37.38Reference Standard
  • Acetylcholinesterase Inhibition : Similar compounds derived from the same parent structure have shown significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like AD. For instance, related thiazole derivatives demonstrated varying degrees of inhibition, highlighting the potential for developing therapeutic agents targeting cognitive decline .

Antimicrobial Activity

In addition to enzyme inhibition, some derivatives of this compound have been evaluated for antimicrobial properties. Studies indicate that compounds with higher lipophilicity tend to exhibit better antibacterial effects against a range of pathogens .

Case Studies

A recent case study focused on a series of synthesized compounds based on the benzodioxin scaffold, assessing their biological activities in vitro. The study confirmed that modifications in the thiazole moiety significantly influenced both enzyme inhibition and antimicrobial efficacy .

Q & A

Q. What are the established synthetic pathways for this compound, and what key intermediates are involved?

The synthesis typically begins with 2,3-dihydro-1,4-benzodioxin-6-amine as a core scaffold. A common route involves:

  • Step 1 : Sulfonylation or thioether formation at the amine group using reagents like benzenesulfonyl chloride or thiol-containing intermediates under pH-controlled conditions (pH 9–10, Na₂CO₃) .
  • Step 2 : Alkylation of the thiol group on the thiazole ring with 2-oxo-2-phenylethyl bromide in DMF, catalyzed by lithium hydride (LiH), followed by TLC monitoring for reaction completion .
  • Step 3 : Purification via precipitation (ice-water quenching) and recrystallization. Yield optimization requires careful control of stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should researchers prioritize?

  • IR Spectroscopy : Look for S-H (2550–2600 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches to confirm thioether and acetamide groups .
  • ¹H NMR : Key signals include:
  • Benzodioxin aromatic protons (δ 6.5–7.2 ppm, multiplet).
  • Thiazole protons (δ 7.8–8.2 ppm, singlet).
  • Acetamide NH (δ 10–11 ppm, broad) .
    • Mass Spectrometry : Molecular ion peaks (m/z ~490–500) and fragmentation patterns (e.g., loss of C₇H₅O from the phenylethyl group) .

Advanced Research Questions

Q. How can researchers optimize coupling reaction yields for the thiazol-4-yl acetamide moiety?

  • Variables to test : Catalyst loading (LiH, 0.1–1.0 eq.), solvent polarity (DMF vs. acetonitrile), and temperature (25–60°C) .
  • Design of Experiments (DoE) : Use response surface methodology to model interactions between variables. For example, a central composite design can identify optimal conditions for maximizing yield .
  • Troubleshooting : Low yields may result from moisture sensitivity; ensure anhydrous conditions and inert atmosphere.

Q. How should contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural validation?

  • Step 1 : Verify purity via HPLC (≥95%) to rule out impurities .
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping proton environments, especially in the benzodioxin and thiazole regions .
  • Step 3 : Compare experimental data with computational predictions (DFT-based NMR simulations) .

Q. What enzymatic assays are suitable for evaluating this compound’s bioactivity, and how should IC₅₀ values be interpreted?

  • Target Enzymes : Prioritize α-glucosidase and acetylcholinesterase due to structural similarity to known inhibitors .
  • Assay Design :
  • Use p-nitrophenyl-α-D-glucopyranoside (α-glucosidase) or acetylthiocholine iodide (acetylcholinesterase) as substrates.
  • Measure inhibition kinetics (Lineweaver-Burk plots) to determine competitive/non-competitive mechanisms .
    • Data Interpretation : IC₅₀ values <10 µM suggest strong inhibitory potential; compare with positive controls (e.g., acarbose for α-glucosidase) .

Q. How can in silico modeling predict binding interactions between this compound and target enzymes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into enzyme active sites (e.g., α-glucosidase PDB: 1XSI). Focus on hydrogen bonds with catalytic residues (Asp214, Glu277) and hydrophobic interactions with thiazole/thioether groups .
  • QSAR Studies : Build regression models correlating substituent electronegativity (Hammett σ values) with bioactivity data from analogs .

Q. What strategies mitigate batch-to-batch variability in bioactivity data?

  • Quality Control : Standardize purification (e.g., column chromatography instead of precipitation) and storage (2–8°C in amber vials) .
  • Statistical Analysis : Apply ANOVA to compare bioactivity across batches; significant differences (p <0.05) may indicate synthesis or degradation issues .

Methodological Notes

  • Spectral Contradictions : If NMR signals deviate from literature, consider polymorphism or solvent-induced shifts. Single-crystal X-ray diffraction provides definitive confirmation .
  • Reaction Optimization : Pilot-scale reactions (1–5 g) often require adjusted conditions (e.g., slower addition rates) to maintain yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide

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